5-Bromoisoquinolin-3-OL
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Overview
Description
5-Bromoisoquinolin-3-OL is a chemical compound with the molecular formula C9H6BrNO. It is a derivative of isoquinoline, characterized by the presence of a bromine atom at the 5th position and a hydroxyl group at the 3rd position on the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoisoquinolin-3-OL typically involves the bromination of isoquinolin-3-OL. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to obtain high-purity this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5-Bromoisoquinolin-3-OL undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the isoquinoline ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of various substituted isoquinolines depending on the nucleophile used.
Oxidation: Formation of isoquinoline-3,5-dione or other oxidized derivatives.
Reduction: Formation of de-brominated isoquinolines or reduced isoquinoline derivatives.
Scientific Research Applications
5-Bromoisoquinolin-3-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 5-Bromoisoquinolin-3-OL is primarily based on its ability to interact with various molecular targets. The hydroxyl group and bromine atom play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and engage in π-π interactions with target molecules, influencing biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Isoquinolin-3-OL: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Chloroisoquinolin-3-OL: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
5-Iodoisoquinolin-3-OL:
Uniqueness
5-Bromoisoquinolin-3-OL is unique due to the presence of the bromine atom, which enhances its reactivity and allows for specific substitution reactions that are not feasible with other halogenated isoquinolines. This uniqueness makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
5-bromo-2H-isoquinolin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-2-6-5-11-9(12)4-7(6)8/h1-5H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPBAJBUKPWIEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CNC(=O)C=C2C(=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724492 |
Source
|
Record name | 5-Bromoisoquinolin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1175271-86-9 |
Source
|
Record name | 5-Bromoisoquinolin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60724492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-3-hydroxyisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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